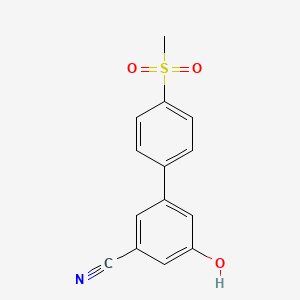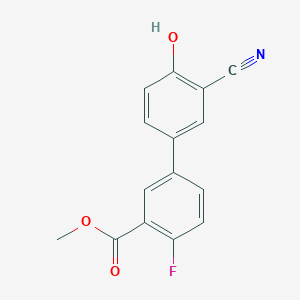
2-Cyano-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%, is a compound of interest in the scientific research community. It is an aromatic compound with a phenol functional group and a trifluoromethylphenyl substituent. This compound has a wide range of applications in the medical and pharmaceutical fields, as well as in the fields of chemistry and material science. Its unique properties make it a valuable compound for research and experimentation.
Wissenschaftliche Forschungsanwendungen
2-Cyano-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%, is a valuable compound for scientific research. It has been used in a wide range of studies, including those related to drug delivery, drug metabolism, and enzyme inhibition. It has also been used as a model compound for studying the structure and reactivity of substituted phenols. Additionally, it has been used to study the structure and reactivity of substituted anilines.
Wirkmechanismus
The mechanism of action of 2-Cyano-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%, is not fully understood. However, it is known that the trifluoromethylphenyl substituent increases the reactivity of the phenol group, allowing for a range of reactions to occur. Additionally, the cyano group is known to increase the reactivity of the phenol group and to increase the solubility of the compound in aqueous media.
Biochemical and Physiological Effects
2-Cyano-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%, has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, resulting in increased drug bioavailability. Additionally, it has been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%, is a useful compound for laboratory experiments. It is relatively easy to synthesize, and its unique properties make it a valuable compound for a range of studies. However, it is important to note that the compound is toxic and should be handled with caution. Additionally, it is not soluble in organic solvents and must be used in an aqueous medium.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Cyano-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%. These include the development of new synthesis methods, the investigation of its pharmacological effects, and the exploration of its potential applications in drug delivery and drug metabolism. Additionally, further studies could be conducted to investigate the mechanism of action of the compound, as well as its biochemical and physiological effects.
Synthesemethoden
2-Cyano-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%, can be synthesized from 4-fluoro-3-trifluoromethylphenol and sodium cyanide. The reaction is conducted in an aqueous medium at a temperature of approximately 85°C. The reaction is complete after approximately 5 hours. The resulting product is a white solid which can be purified by recrystallization.
Eigenschaften
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO/c15-12-3-1-9(6-11(12)14(16,17)18)8-2-4-13(20)10(5-8)7-19/h1-6,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMFKSXXKPYLOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(F)(F)F)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684967 |
Source


|
| Record name | 4'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(4-fluoro-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261968-89-1 |
Source


|
| Record name | 4'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377053.png)






![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)
